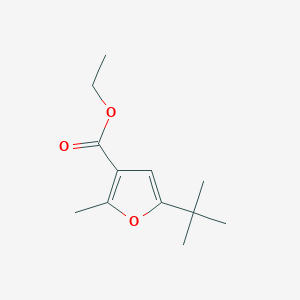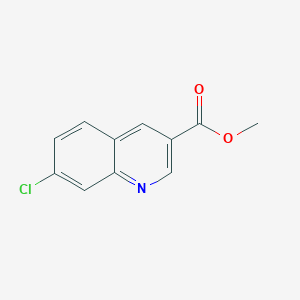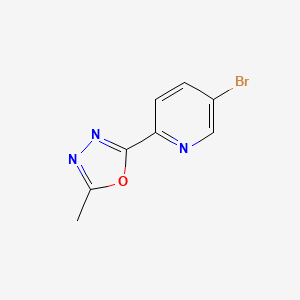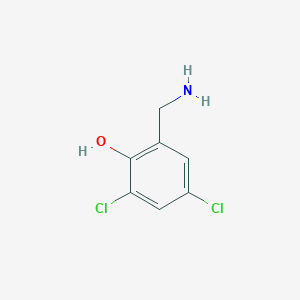
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate would be determined by the arrangement of its atoms and the bonds between them. The furan ring, being aromatic, would contribute to the stability of the molecule. The tert-butyl and methyl groups could potentially add steric bulk, affecting the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. For instance, the ester group could undergo hydrolysis or transesterification. The furan ring, being aromatic, could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ester group could make the compound polar, affecting its solubility in different solvents. The tert-butyl group could potentially increase the compound’s hydrophobicity .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate, and related compounds, demonstrate versatile applications in chemical synthesis. For instance, they can be effectively used in nucleophilic reactions. Pevzner (2003) illustrated that ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate undergoes selective bromination and phosphorylation, forming [4-(chloromethyl)furyl]methyl-phosphonates. These compounds act as alkylating agents in the presence of secondary amines and sodium butanethiolate, while sodium phenolate causes their decomposition (Pevzner, 2003). In another study, Pevzner (2002) described the reduction of 2-, 4-acetoxymethyl derivatives of 5-tert-butylfuran-3-carboxylic acid to bis(hydroxymethyl)furans, leading to the formation of bis(phosphonomethyl)furans in the presence of sodium diethyl phosphite (Pevzner, 2002).
Catalytic Applications
This compound is also involved in catalytic processes. Andrews and Kwon (2012) demonstrated its use in phosphine-catalyzed [3 + 2] annulation reactions. This method synthesizes ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, a compound that has implications in producing nucleophilic tertiary phosphines and geranylgeranyltransferase type-I inhibitors (Andrews & Kwon, 2012).
Structural and Analytical Chemistry
This compound compounds are significant in structural chemistry as well. For instance, Brehm et al. (1991) explored the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate, leading to the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate. The structure of this compound was determined by X-ray analysis, demonstrating the importance of such compounds in understanding molecular structures (Brehm et al., 1991).
Mécanisme D'action
Target of Action
This compound is structurally related to ethers , which are known to interact with a variety of biological targets.
Mode of Action
Ethers, in general, are known to undergo reactions involving the oxygen atom . For example, in the case of tert-butyl methyl ether, it is prepared by the reaction of tert-butoxide ion with iodomethane
Biochemical Pathways
The biochemical pathways affected by Ethyl 5-(tert-butyl)-2-methylfuran-3-carboxylate are currently unknown. Ethers like etbe (ethyl tert-butyl ether) are known to be involved in combustion processes, contributing to the efficiency of combustion and reducing emissions from vehicles
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-6-14-11(13)9-7-10(12(3,4)5)15-8(9)2/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULATFBKVEEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535481 | |
| Record name | Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38453-94-0 | |
| Record name | Ethyl 5-tert-butyl-2-methylfuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)
![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

![N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide](/img/structure/B3052029.png)
![2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B3052030.png)



![(2-{[2-(Hydroxymethyl)phenyl]thio}phenyl)methanol](/img/structure/B3052039.png)

![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)
